![molecular formula C18H23FN4 B5631502 (1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves multi-step organic reactions that yield diazabicyclo nonanes with precise stereochemistry. For instance, the synthesis of 1,4-diazabicyclo[2.2.2]octane derivatives through condensation reactions in aqueous media has been demonstrated to be efficient and environmentally friendly, highlighting the methodology applicable to synthesizing complex bicyclic structures like the subject compound (Tahmassebi et al., 2011).
Molecular Structure Analysis
X-ray crystallography studies reveal the intricate molecular structure of related compounds, such as the crystal and molecular structure investigation of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, which shares a similar bicyclic framework and substituents with our compound of interest. These studies showcase the importance of π conjugation and hydrogen bonding in stabilizing the molecule's structure (Manjunath et al., 2011).
Chemical Reactions and Properties
The bicyclic and heterocyclic nature of compounds similar to "(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane" allows for a range of chemical reactions. For example, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane under different conditions illustrates the reactivity and potential for further functionalization of such molecules (Nikit-skaya & Yakhontov, 1970).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are pivotal for understanding the behavior of chemical compounds under various conditions. The crystal structure elucidation of related compounds provides insights into their physical characteristics and how molecular interactions influence their solid-state properties (Özbey et al., 2004).
Chemical Properties Analysis
The chemical properties of such diazabicyclo nonanes are influenced by their functional groups and the overall molecular architecture. Studies on similar compounds have explored their reactivity, highlighting the impact of aromatic substituents and heteroatoms on their chemical behavior (Holl et al., 2009). These investigations provide valuable information on how structural elements like fluorobenzyl and imidazolylmethyl groups contribute to the compound's reactivity and interactions.
properties
IUPAC Name |
(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4/c19-16-4-1-14(2-5-16)9-22-10-15-3-6-17(12-22)23(11-15)13-18-20-7-8-21-18/h1-2,4-5,7-8,15,17H,3,6,9-13H2,(H,20,21)/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIZXWNGLWPONG-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2CC3=NC=CN3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2CC3=NC=CN3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane |
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